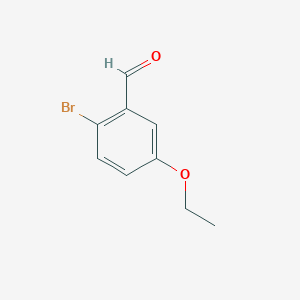

2-Bromo-5-ethoxybenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFMXRXUSOYTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195774 | |

| Record name | 2-Bromo-5-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43192-32-1 | |

| Record name | 2-Bromo-5-ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43192-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-ethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043192321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Ethoxybenzaldehyde and Analogous Systems

Regioselective Bromination Approaches

Regioselective bromination is critical for the synthesis of specific isomers of substituted aromatic compounds. The strategic introduction of a bromine atom onto an aromatic ring is governed by the electronic and steric influences of the substituents already present.

Electrophilic Bromination Mechanisms

Electrophilic aromatic substitution is the fundamental mechanism for the bromination of aromatic rings. gauthmath.comlibretexts.org The reaction involves an electrophile, in this case, a source of positive bromine (Br+), attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. pressbooks.pub

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination due to its solid, crystalline nature, which makes it easier and safer to handle than liquid bromine. nsf.gov While NBS can brominate highly activated aromatic rings on its own, its reactivity is often enhanced by the presence of an acid catalyst. nih.gov

Strong acids, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid, can activate NBS by protonating the carbonyl oxygen. youtube.comorganic-chemistry.org This protonation increases the polarization of the nitrogen-bromine bond, making the bromine atom more electrophilic and thus more reactive towards the aromatic ring. nih.govyoutube.com Lewis acids can also be employed to achieve a similar activation. nsf.gov This catalytic activation allows for the bromination of less reactive aromatic substrates under milder conditions. nsf.govorganic-chemistry.org The use of polar solvents like acetonitrile (B52724) can also enhance the reactivity of NBS. wku.edu

Table 1: Comparison of Bromination Conditions using NBS

| Catalyst/Solvent System | Substrate Type | Advantage |

| NBS / Acetonitrile | Activated aryls | High solubility of NBS, reduced reaction time, increased yield wku.edu |

| NBS / H₂SO₄ | Deactivated aromatics | Allows for monobromination of highly deactivated rings organic-chemistry.org |

| NBS / Mandelic Acid | Variety of arenes | Catalytic, aqueous conditions, high regioselectivity nsf.govorganic-chemistry.org |

When an aromatic ring has multiple substituents, the position of electrophilic attack is determined by the combined directing effects of these groups. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.orgchemistrytalk.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org They typically direct incoming electrophiles to the ortho and para positions. The ethoxy group (-OCH₂CH₃) is a strong activating group due to the resonance effect of the oxygen's lone pairs. organicchemistrytutor.comyoutube.com

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. wikipedia.org Most deactivating groups direct incoming electrophiles to the meta position. The aldehyde group (-CHO) is a deactivating group due to both inductive and resonance effects. umass.edusavemyexams.com

In the case of a precursor like 3-ethoxybenzaldehyde, the ethoxy group is a powerful ortho, para-director, while the aldehyde group is a meta-director. The positions ortho to the ethoxy group are C2 and C4, and the position para is C6. The positions meta to the aldehyde group are C2 and C6. The convergence of these directing effects strongly favors substitution at the C2 and C6 positions. The synthesis of 2-Bromo-5-ethoxybenzaldehyde would therefore proceed from 3-ethoxybenzaldehyde, where the powerful activating and directing effect of the ethoxy group guides the bromine to the C2 position.

Multi-Step Synthesis Pathways from Protected Precursors

In complex syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reaction steps. libretexts.org This is particularly true for hydroxyl groups, which are reactive under many conditions used for aromatic substitution.

The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group. However, its reactivity can lead to undesired side reactions. To circumvent this, the hydroxyl group is often converted into a less reactive protecting group, such as an ether or an ester. libretexts.orghighfine.com

Common protecting groups for hydroxyls include:

Silyl ethers: (e.g., Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS)). These are popular due to their ease of installation and removal under specific, mild conditions (often with fluoride (B91410) ions). zmsilane.comlibretexts.org

Alkyl ethers: (e.g., Methyl (Me), Benzyl (B1604629) (Bn)). Methyl ethers are very stable, while benzyl ethers can be conveniently removed by hydrogenolysis. highfine.comlibretexts.org

Acetal ethers: (e.g., Methoxymethyl (MOM), Tetrahydropyranyl (THP)). These are stable to basic and nucleophilic conditions but are readily cleaved with acid. libretexts.org

The choice of protecting group depends on the stability required during the subsequent reaction steps and the conditions that can be tolerated for its eventual removal.

A common strategy in the synthesis of hydroxylated benzaldehydes involves using a methoxy (B1213986) group (-OCH₃) as a protected form of the hydroxyl group. The methoxy group is stable under many reaction conditions, including bromination. Once the desired substitutions on the aromatic ring are complete, the methyl group can be cleaved to reveal the free hydroxyl group.

The synthesis of 2-Bromo-5-hydroxybenzaldehyde (B121625) from 2-Bromo-5-methoxybenzaldehyde serves as a prime example of this deprotection strategy. chemicalbook.com The cleavage of the aryl-methyl ether bond is a critical step. Several reagents are effective for this transformation, with boron tribromide (BBr₃) being one of the most common and efficient. chemicalbook.comresearchgate.net

The reaction involves the treatment of 2-Bromo-5-methoxybenzaldehyde with BBr₃ in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is typically performed at a low temperature initially (e.g., 0 °C) and then allowed to warm to room temperature. chemicalbook.com The mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond. A subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to yield the final product, 2-Bromo-5-hydroxybenzaldehyde, often in high yield. chemicalbook.com For instance, one procedure reports a yield of 90.9% for this specific demethylation. chemicalbook.com

Table 2: Reagents for Aryl Methyl Ether Cleavage

| Reagent | Conditions | Notes |

| Boron tribromide (BBr₃) | Dichloromethane, 0 °C to 25 °C | Highly effective, often gives high yields chemicalbook.com |

| Hydrobromic acid (HBr) | Reflux | Classic method, requires strong acid and heat |

| Trimethylsilyl iodide (TMSI) | Dichloromethane, low temperature | Can offer selectivity in some cases researchgate.net |

| Aluminum chloride (AlCl₃) / Thiol | Dichloromethane | Can provide regioselectivity in poly-methoxylated systems researchgate.net |

Etherification Strategies

The introduction of an ether linkage, specifically the ethoxy group, onto a benzaldehyde (B42025) scaffold is a cornerstone of synthesizing this compound. This is typically achieved through the alkylation of a corresponding hydroxyl precursor.

Introduction of the Ethoxy Moiety

The most direct and widely used method for introducing the ethoxy group to form this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.com In this specific synthesis, the precursor 2-Bromo-5-hydroxybenzaldehyde is deprotonated by a suitable base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction to form the final ether product. wikipedia.orgbyjus.com

The choice of base and solvent is crucial for the reaction's success. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the phenolic hydroxyl group. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation but does not interfere with the nucleophilic phenoxide. byjus.comchemistrytalk.org

Key Features of Williamson Ether Synthesis:

Mechanism: SN2 (bimolecular nucleophilic substitution). wikipedia.orgbyjus.com

Reactants: A phenoxide (from 2-Bromo-5-hydroxybenzaldehyde) and a primary alkyl halide (e.g., ethyl iodide). masterorganicchemistry.com

Conditions: Requires a strong base and a polar aprotic solvent. byjus.com

Alkylation Reactions in Benzaldehyde Synthesis, including Methyl Ether Systems

Alkylation is a fundamental process for synthesizing a wide range of alkoxybenzaldehydes. While the Williamson ether synthesis is a prime example, broader alkylation strategies are employed, especially in more complex molecules like dihydroxybenzaldehydes. nih.gov These reactions often face challenges such as regioselectivity, where multiple hydroxyl groups could potentially be alkylated. nih.govresearchgate.net

For instance, in the synthesis of 4-alkoxy-2-hydroxybenzaldehydes from 2,4-dihydroxybenzaldehyde, direct alkylation using alkyl halides with bases like potassium carbonate (K₂CO₃) in solvents like DMF can lead to mixtures of products and low yields. nih.gov To overcome this, more refined methods have been developed. A notable advancement is the use of cesium bicarbonate (CsHCO₃) in acetonitrile, which provides excellent regioselectivity for the alkylation of the 4-hydroxy group, achieving yields up to 95%. nih.govnih.gov This high regioselectivity is attributed to the milder basicity and favorable solubility of the cesium salt. nih.gov

These principles are directly applicable to the synthesis of analogous systems, including methyl ethers. For example, the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde (B184988) is achieved by methylating 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) with methyl iodide in the presence of K₂CO₃ in DMF. scielo.br

| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-dihydroxybenzaldehyde | Alkyl Bromides | CsHCO₃ / Acetonitrile | 4-alkoxy-2-hydroxybenzaldehydes | Up to 95% | nih.gov |

| 3,4-dihydroxybenzaldehyde | Benzyl Chloride | NaHCO₃ / DMF | 4-benzyloxy-3-hydroxybenzaldehyde | ~70% | mdpi.com |

| 5-bromo-2-hydroxy-3-methoxybenzaldehyde | Methyl Iodide | K₂CO₃ / DMF | 5-bromo-2,3-dimethoxybenzaldehyde | 98% | scielo.br |

Conversions from Related Halobenzaldehydes and Substituted Anisaldehydes

Alternative synthetic routes to this compound can begin from precursors that already possess some of the required structural features. These include other halobenzaldehydes or the corresponding methyl ether (anisaldehyde) analogue.

A key analogous starting material is 2-bromo-5-methoxybenzaldehyde. This compound can be converted to this compound in a two-step process. The first step is a demethylation reaction to yield the crucial intermediate, 2-bromo-5-hydroxybenzaldehyde. This is often accomplished using strong Lewis acids like boron tribromide (BBr₃) in a solvent such as dichloromethane. chemicalbook.com This reaction proceeds with high efficiency, achieving yields of over 90%. chemicalbook.com Once the hydroxyl group is exposed, the second step is the ethylation via the Williamson ether synthesis as described previously (Section 2.2.1).

| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-bromo-5-methoxybenzaldehyde | Boron tribromide (BBr₃) | Dichloromethane | 0°C to 25°C | 3 h | 2-bromo-5-hydroxybenzaldehyde | 90.9% | chemicalbook.com |

Conversions from other halobenzaldehydes, such as a hypothetical 2-bromo-5-fluorobenzaldehyde, are less common. Such a transformation would require a nucleophilic aromatic substitution (SNAr) of the fluoride with an ethoxide ion. While SNAr reactions are feasible, they typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring, a condition not met in this substrate. Therefore, this pathway is generally not a preferred synthetic strategy.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.eduacs.org When applied to the synthesis of this compound and its analogues, several areas for improvement can be identified.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials into the final product. yale.eduacs.org Catalytic methods are superior to stoichiometric ones in this regard. acs.org For example, using catalytic amounts of a phase-transfer catalyst in etherification reactions can improve efficiency and reduce waste. byjus.com

Use of Safer Solvents and Reagents : Traditional syntheses often employ hazardous solvents like DMF or dichloromethane. nih.govchemicalbook.com Green chemistry encourages replacing these with more benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions. researchgate.net For example, sustainable methods for benzaldehyde synthesis have been developed using water as a solvent and hydrogen peroxide as a benign oxidant. mdpi.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.edu The development of highly active catalysts can enable reactions to proceed under milder conditions. qualitas1998.net Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating. nih.gov

Waste Prevention : It is better to prevent waste than to treat it afterward. yale.edu This can be achieved by designing high-yield reactions and using recyclable catalysts. For instance, developing closed-loop systems where electrolytes or catalysts are recycled can significantly reduce waste generation in electrochemical synthesis methods. rsc.org

Reduction of Derivatives : Avoiding the use of protecting groups or unnecessary derivatization steps simplifies synthesis and reduces reagent consumption and waste generation. acs.org Developing highly selective reactions, such as the regioselective alkylations discussed in section 2.2.2, is a key strategy for avoiding the need for protection-deprotection sequences. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Advanced Reactivity and Transformation Mechanisms of 2 Bromo 5 Ethoxybenzaldehyde

Halogen Atom Functionalization

The bromine atom attached to the benzene (B151609) ring is a key handle for introducing molecular complexity, primarily through substitution, cross-coupling, and exchange reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on aryl halides like 2-bromo-5-ethoxybenzaldehyde is generally challenging compared to metal-catalyzed processes. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. While the aldehyde group is electron-withdrawing, its activating effect is moderate. However, under specific conditions, particularly with highly activated nucleophiles or forcing conditions, substitution can be achieved.

A more common strategy involves the transformation of the bromine into a more reactive functional group. For instance, halogen exchange fluorination using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), sometimes in combination with a silver salt like AgF, can replace the bromine with a fluorine atom. nih.gov This process often proceeds through a mechanism that can accommodate the formation of benzylic-type carbocation intermediates, facilitated by the carbonyl group. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of the C-Br bond in this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling Protocols and Regioselectivity

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds by coupling an organoboron species with an organic halide. libretexts.orgmdpi.com For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C2 position. The regioselectivity is inherently controlled, as the reaction occurs exclusively at the site of the bromine atom. d-nb.info

The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalysts include palladium complexes like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligands. mdpi.comnih.gov The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the organoboron reagent. nih.gov

| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | >90 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | ~85 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMF | ~92 |

| Vinylboronic acid pinacol (B44631) ester | [PdCl₂(dppf)] | Cs₂CO₃ | THF/H₂O | ~88 |

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions involving aryl bromides analogous to this compound. Data is illustrative of typical protocols.

Buchwald-Hartwig Amination Strategies in Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of arylamines from aryl halides, providing a direct route to derivatize this compound with primary or secondary amines. This strategy is instrumental in building precursors for various heterocyclic compounds and pharmacologically active molecules.

The reaction requires a palladium catalyst, a phosphine ligand, and a strong base. The choice of ligand is critical and often dictates the scope and efficiency of the transformation. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP are commonly employed. The base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), plays a key role in both the deprotonation of the amine and the catalytic cycle.

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | ~95 |

| Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | ~91 |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | ~87 |

| Diethylamine | Pd(OAc)₂ / DavePhos | LHMDS | THF | 80 | ~82 |

Table 2: Illustrative Buchwald-Hartwig amination conditions for aryl bromides. These examples demonstrate common catalyst-ligand-base combinations applicable to this compound.

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic species. wikipedia.org For this compound, this typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to generate a lithiated aryl intermediate. wikipedia.orgtcnj.edu

This reaction must be conducted at very low temperatures (e.g., -78 °C to -100 °C) to prevent the highly nucleophilic organolithium reagent from attacking the electrophilic aldehyde group. tcnj.edu At these cryogenic temperatures, the halogen-metal exchange is kinetically favored over aldehyde addition. nih.gov The resulting aryllithium species is a potent nucleophile and can be trapped with a wide range of electrophiles (e.g., CO₂, alkyl halides, aldehydes, ketones) to install new functional groups at the C2 position. rsc.org This two-step sequence—exchange followed by electrophilic quench—provides a powerful alternative to cross-coupling reactions for C-C bond formation. tcnj.edu

Spectroscopic and Structural Elucidation of 2 Bromo 5 Ethoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of 2-bromo-5-ethoxybenzaldehyde provides distinct signals corresponding to the aldehyde, aromatic, and ethoxy protons. Based on data from analogous compounds such as 5-bromo-2-methoxybenzaldehyde, the spectral features can be reliably predicted. chegg.com

The aldehyde proton (-CHO) is the most deshielded due to the strong electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring, causing its signal to appear far downfield, typically as a singlet. The aromatic protons exhibit a characteristic splitting pattern based on their positions relative to the substituents. The proton at the C6 position is a doublet, coupled to the C4 proton. The C4 proton appears as a doublet of doublets, being coupled to both the C6 and C3 protons. The C3 proton shows as a doublet, coupled to the C4 proton.

The ethoxy group protons present as a quartet for the methylene (B1212753) group (-OCH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl group (-CH₃) coupled to the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~10.3 | Singlet |

| Aromatic H-3 | ~7.2-7.3 | Doublet |

| Aromatic H-4 | ~7.6-7.7 | Doublet of Doublets |

| Aromatic H-6 | ~7.8-7.9 | Doublet |

| Methylene (-OCH₂-) | ~4.1-4.2 | Quartet |

Note: Predicted values are based on spectral data of analogous compounds.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each chemically non-equivalent carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, typically in the range of 185-190 ppm. The aromatic carbons show a range of chemical shifts influenced by the electronic effects of the bromo, ethoxy, and aldehyde substituents. The carbon atom bonded to the bromine (C-2) is shielded by the "heavy atom effect," while the carbon bonded to the ethoxy group's oxygen (C-5) is significantly deshielded. The remaining aromatic carbons and the two carbons of the ethoxy group can be assigned based on established substituent effects and data from similar structures like 2-ethoxybenzaldehyde. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~188 |

| Aromatic C-5 (-O) | ~158 |

| Aromatic C-1 (-CHO) | ~125 |

| Aromatic C-2 (-Br) | ~115 |

| Aromatic C-3, C-4, C-6 | ~118-135 |

| Methylene (-OCH₂-) | ~64 |

Note: Predicted values are based on spectral data of analogous compounds. chemicalbook.comrsc.org

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound displays several key absorption bands that confirm its structure.

The most prominent peak is the strong C=O stretching vibration of the aromatic aldehyde, which typically appears in the 1680-1700 cm⁻¹ region. The presence of the ethoxy group is confirmed by strong C-O-C stretching bands, specifically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. Aromatic C=C ring stretching vibrations are observed in the 1400-1600 cm⁻¹ range. Aliphatic C-H stretching from the ethoxy group is seen just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aldehyde C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture

While this compound itself lacks the necessary functional groups for certain types of hydrogen bonding, its derivatives are instrumental in studying intermolecular forces. Specifically, Schiff base derivatives formed from the closely related precursor, 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde), provide excellent models for examining hydrogen bonding in the solid state.

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. In the crystal structure of 2-bromo-5-hydroxybenzaldehyde (B121625), molecules are linked through intermolecular O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.net This interaction results in the formation of zigzag chains that help stabilize the crystal lattice. researchgate.net The O···O distance in such interactions is typically around 2.804 Å. researchgate.net

In Schiff base derivatives of 5-bromosalicylaldehyde (B98134), both intramolecular and intermolecular hydrogen bonds are crucial to the molecular conformation and crystal packing. An intramolecular O-H···N hydrogen bond is commonly formed between the phenolic hydroxyl group and the imine nitrogen, creating a stable six-membered pseudo-ring. sibran.ru Furthermore, if the primary amine used to form the Schiff base contains a suitable functional group, such as a carboxylic acid, strong intermolecular O-H···O hydrogen bonds can form. For example, the Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid forms dimers in the solid state, connected by powerful intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

Table 4: Representative Hydrogen Bond Data in Derivatives of Brominated Salicylaldehydes

| Derivative Type | Interaction | Donor-Acceptor | Typical Distance (Å) |

|---|---|---|---|

| 2-Bromo-5-hydroxybenzaldehyde | Intermolecular | O-H···O (carbonyl) | O···O: 2.804 researchgate.net |

| Schiff Base Derivative | Intramolecular | O-H···N (imine) | O···N: ~2.6 |

These hydrogen bonding interactions are fundamental drivers in the field of crystal engineering, dictating the formation of predictable supramolecular assemblies and influencing the material's physical properties.

Investigation of Halogen Bonding (e.g., Br···F, Br···Br)

Halogen bonding plays a crucial role in the supramolecular assembly of halogenated organic compounds. In derivatives of 2-bromobenzaldehyde (B122850), interactions involving the bromine atom are of particular interest. Studies on analogous compounds, such as 2-bromo-5-fluorobenzaldehyde, provide a clear model for these interactions.

In the crystal structure of 2-bromo-5-fluorobenzaldehyde, several short intermolecular halogen-halogen interactions are observed. nih.gov Specifically, Br···F interactions have been identified at distances of 3.1878 (14) Å, 3.3641 (13) Å, and 3.3675 (14) Å. nih.govresearchgate.net The shortest of these, 3.1878 (14) Å, is notably less than the 3.40 Å sum of the van der Waals radii for bromine and fluorine, indicating a significant halogen bonding interaction. nih.govresearchgate.net These interactions demonstrate the capacity of the bromine atom in the 2-position to act as a halogen bond donor, influencing the solid-state packing of the molecule. While direct Br···Br interactions for the title compound are not detailed in the provided sources, the principle of halogen bonding established by the Br···F interactions in similar molecules is a key feature of this chemical class.

Conformational Analysis and Torsional Angles

The conformation of substituted benzaldehydes is critical to understanding their reactivity and intermolecular interactions. X-ray crystallography and computational studies on derivatives of this compound consistently indicate a preference for a specific conformation regarding the aldehyde group.

| Compound | Torsional Angle (°C) | Description | Reference |

|---|---|---|---|

| 2-Bromo-5-fluorobenzaldehyde (Molecule 1) | 174.3 (2) | O1—C1—C2—C3 | nih.govresearchgate.net |

| 2-Bromo-5-fluorobenzaldehyde (Molecule 2) | 170.2 (2) | O2—C8—C9—C10 | nih.govresearchgate.net |

| 2-Bromo-5-hydroxybenzaldehyde | 7.1 (5) | Twist of aldehyde group around the C(sp²)—C(aryl) bond | researchgate.netresearchgate.net |

Crystal Packing Motifs and Supramolecular Assembly

The arrangement of molecules in the solid state is governed by a combination of intermolecular forces, leading to distinct crystal packing motifs. For derivatives of this compound, both halogen bonding and other non-covalent interactions dictate the supramolecular assembly.

Mass Spectrometry for Molecular Fingerprinting

Mass spectrometry is a powerful tool for obtaining a molecular fingerprint of a compound based on its mass-to-charge ratio (m/z). This technique provides precise molecular weight information and fragmentation patterns unique to the compound's structure. For this compound, predicted collision cross-section (CCS) values for various adducts serve as a key part of its molecular fingerprint. uni.lu This data is crucial for identifying the compound in complex mixtures.

The predicted CCS values, which relate to the ion's shape and size in the gas phase, offer an additional layer of identification beyond just the m/z value.

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 228.98587 | 137.9 | uni.lu |

| [M+Na]⁺ | 250.96781 | 150.5 | uni.lu |

| [M-H]⁻ | 226.97131 | 144.7 | uni.lu |

| [M+NH₄]⁺ | 246.01241 | 160.1 | uni.lu |

| [M+K]⁺ | 266.94175 | 140.0 | uni.lu |

| [M]⁺ | 227.97804 | 159.2 | uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. msu.edu In this compound, the primary chromophore—the part of the molecule responsible for light absorption—is the conjugated system composed of the benzene (B151609) ring and the aldehyde group.

Conjugation generally shifts the absorption maxima to longer wavelengths. msu.edu Therefore, this compound is expected to exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum. The specific wavelengths of maximum absorption (λmax) are influenced by the electronic effects of the bromo and ethoxy substituents on the aromatic ring. The resulting spectrum, a plot of absorbance versus wavelength, is a characteristic property that can be used for quantitative analysis and to gain further insight into the electronic structure of the molecule.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 2-Bromo-5-ethoxybenzaldehyde. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Common approaches, such as those using the B3LYP functional with a 6-311G(d,p) or similar basis set, are frequently employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

For substituted benzaldehydes, DFT calculations can reveal how substituents like the bromine atom and the ethoxy group influence the geometry of the benzene (B151609) ring and the aldehyde group. nih.gov For instance, a study on the closely related molecule 2-Bromo-5-hydroxybenzaldehyde (B121625) compared DFT-calculated geometries with experimental X-ray crystallography data, demonstrating the high accuracy of the theoretical models. researchgate.netresearchgate.net In this compound, one would expect slight distortions in the benzene ring from the ideal hexagonal symmetry due to the electronic and steric effects of the substituents. The planarity of the aldehyde group relative to the ring is also a key parameter determined through optimization.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) The following data is for 2-Bromo-5-hydroxybenzaldehyde, calculated using DFT, and serves as an example of the parameters obtained for a similar molecular structure. researchgate.netresearchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.89 Å |

| C=O | 1.22 Å | |

| C-O (ethoxy) | 1.36 Å (approx.) | |

| Bond Angle | C-C-Br | 119.5° |

| C-C=O | 123.0° | |

| Dihedral Angle | C-C-C-O (aldehyde) | ~180° (indicating planarity) |

This table is interactive. Click on the headers to sort the data.

DFT is instrumental in elucidating the electronic properties of a molecule through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity, kinetic stability, and the energy required for electronic excitation. wikipedia.orgossila.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to move an electron to a higher energy state. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, while the LUMO is likely centered on the electron-withdrawing aldehyde group and the carbon-bromine anti-bonding orbital. This distribution facilitates intramolecular charge transfer (ICT) upon excitation. Studies on similar brominated benzaldehydes confirm these general principles. researchgate.netresearchgate.net

Table 2: Example Frontier Molecular Orbital Energies for a Brominated Benzaldehyde Derivative Data based on DFT calculations for similar brominated aromatic aldehydes. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

This table is interactive. Click on the headers to sort the data.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potentials.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are the preferred sites for nucleophilic attack.

Green Regions: Represent neutral or near-zero potential. nih.gov

For this compound, the MEP map would predictably show a region of high negative potential (red) around the electronegative oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles or proton donors. nih.gov Conversely, regions of positive potential (blue) would be expected around the hydrogen atom of the aldehyde group and the hydrogens of the ethyl group. This analysis is crucial for understanding intermolecular interactions and reaction mechanisms. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding, halogen bonding, and π–π stacking, are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. rsc.orgrsc.org For this compound, the bromine atom can participate in halogen bonding, while the carbonyl oxygen can act as a hydrogen bond acceptor. The aromatic ring can engage in π-stacking and C-H···π interactions. rsc.org Computational methods are essential for quantifying the strength and nature of these weak interactions.

When calculating the interaction energy between two or more molecules (a dimer or cluster), a computational artifact known as Basis Set Superposition Error (BSSE) can arise. wikipedia.org This error occurs when using finite basis sets, where one molecule in the complex "borrows" basis functions from the other, leading to an artificial and inaccurate stabilization of the complex and an overestimation of the interaction energy. wikipedia.orgq-chem.com

The most widely used method to correct for this is the counterpoise (CP) correction procedure proposed by Boys and Bernardi. nih.gov The CP method calculates the energy of each individual molecule (monomer) using the full basis set of the entire complex. This is achieved by placing "ghost orbitals" (basis functions without electrons or a nucleus) at the positions of the atoms of the other interacting molecules. wikipedia.org The difference between the monomer's energy calculated with its own basis set and with the full dimer basis set gives an estimate of the BSSE, which can then be subtracted from the total interaction energy to yield a more accurate value. q-chem.com This correction is crucial for obtaining reliable data on the strength of non-covalent interactions, such as those that would govern the dimerization of this compound. nih.gov

Hyperconjugation Energy Analysis for Intermolecular Stability

Hyperconjugation energy analysis, performed through methods like Natural Bond Orbital (NBO) analysis, is a crucial tool for understanding the stability of intermolecular interactions in crystalline structures. This analysis quantifies the delocalization of electrons from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. The energy associated with these interactions, denoted as E(2), provides insight into the strength and nature of intermolecular bonds, which in turn govern the molecular assembly in the crystal. scielo.br

In studies of structurally related brominated benzaldehydes, such as 5-bromo-2,3-dimethoxybenzaldehyde (B184988), NBO analysis has been employed to examine dimer stability. scielo.br The hyperconjugation energies are calculated using second-order perturbation theory. scielo.br Generally, very small E(2) values indicate weak hyperconjugative interactions. scielo.br For instance, interactions observed in related bromo-dimethoxybenzaldehyde crystals, such as C–H⋯O, are characterized by specific donor-acceptor orbital interactions. An example includes the hyperconjugation between the lone pair orbitals of an oxygen atom (η(O)) and the antibonding orbital of a C-H bond (σ*(C-H)). scielo.br

Below is an interactive table detailing representative hyperconjugation interactions and their associated stabilization energies, as observed in computational studies of similar brominated aromatic aldehydes.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| η1(O1) | σ(C4-H) | 0.09 | Lone Pair → Antibonding |

| η2(O1) | σ(C4-H) | 0.77 | Lone Pair → Antibonding |

Note: Data is representative of analyses on structurally similar compounds like bromo-dimethoxybenzaldehydes. η represents a lone pair orbital, and σ represents an antibonding orbital. scielo.br*

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust theoretical framework for defining chemical bonding and characterizing intermolecular interactions based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org Developed by Richard Bader and his research group, QTAIM defines atoms as distinct regions in space bounded by zero-flux surfaces in the gradient vector field of the electron density. wikipedia.orgamercrystalassn.org The interactions between these atoms, both within and between molecules, are revealed by the topological properties of the electron density at specific points called critical points. muni.cz

A key feature in QTAIM analysis is the bond critical point (BCP), a point of minimum electron density between two interacting atomic basins where the gradient of the electron density is zero. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to classify the nature and strength of the interaction. scielo.brmuni.cz

Shared interactions (covalent bonds): Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density. muni.cz

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces): Characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density at the BCP. muni.cz

In the context of brominated benzaldehydes, QTAIM is used to determine the intensity of intermolecular interactions that stabilize the crystal structure, such as C-H⋯O and halogen-type interactions. scielo.br By analyzing the topological parameters obtained from the QTAIM model, researchers can quantify the strength of these non-covalent bonds, providing a deeper understanding of the supramolecular arrangement. scielo.brdntb.gov.ua

The following table summarizes the key QTAIM parameters at a bond critical point and their general interpretation for characterizing intermolecular interactions.

| QTAIM Parameter | Symbol | Interpretation for Closed-Shell Interactions |

| Electron Density | ρ(r) | Low value, indicates weak interaction strength. |

| Laplacian of Electron Density | ∇²ρ(r) | Positive value (> 0), indicates charge depletion typical of non-covalent bonds. |

| Total Energy Density | H(r) | Small positive or negative value, relates to the nature of the interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzyl (B1604629) Bromides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. researchgate.netwikipedia.org QSAR models are built by correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors, which are numerical representations of their structural, physicochemical, or electronic properties. neovarsity.org

The fundamental principle of QSAR is that the structure of a molecule dictates its properties and, consequently, its activity. creative-biolabs.com A general QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + error wikipedia.org

These models are invaluable in fields like drug discovery and toxicology for predicting the activity of new or untested compounds, thereby prioritizing experimental efforts. neovarsity.orgcreative-biolabs.com

For the class of compounds known as benzyl bromides, QSAR modeling can be applied to predict various activities or properties. nih.gov The process involves several key steps:

Data Set Preparation: A collection of benzyl bromide derivatives with known experimental activity values is assembled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include:

1D Descriptors: Molecular weight, atom counts, pKa, logP. creative-biolabs.com

2D Descriptors: Connectivity indices, topological pharmacophoric descriptors. creative-biolabs.com

3D Descriptors: Descriptors derived from the 3D conformation of the molecule, such as molecular shape and volume. creative-biolabs.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the most relevant descriptors to the observed activity. researchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. neovarsity.org

In the context of benzyl bromides, QSAR studies might explore relationships between structural features (like the nature and position of substituents on the benzene ring) and properties such as reactivity, toxicity, or specific biological interactions. nih.gov For example, exploring descriptors like hydrophobic, electronic, and steric constants can help in understanding how modifications to the benzyl bromide scaffold influence its behavior. nih.gov

Applications of 2 Bromo 5 Ethoxybenzaldehyde in Advanced Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The inherent reactivity of its functional groups makes 2-Bromo-5-ethoxybenzaldehyde a crucial intermediate in the synthesis of a wide array of complex organic molecules. The aldehyde group readily participates in nucleophilic additions, reductions, oxidations, and condensation reactions. Simultaneously, the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-donating ethoxy group can influence the reactivity of the aromatic ring, further enhancing its utility in synthetic chemistry.

Pharmaceutical Synthesis Building Block

In the realm of pharmaceutical chemistry, substituted benzaldehydes are pivotal precursors for the synthesis of various bioactive molecules. While direct applications of this compound are not extensively documented in publicly available research, the closely related analog, 2-bromo-5-hydroxybenzaldehyde (B121625), serves as a key reactant in the preparation of several pharmaceutical agents. This includes its use in the synthesis of PDE4 inhibitors, which are employed in the treatment of inflammatory conditions, as well as inhibitors of BCL-XL, a protein involved in the regulation of apoptosis and a target in cancer therapy.

The synthetic utility of 2-bromo-5-hydroxybenzaldehyde suggests that this compound could similarly serve as a valuable precursor for novel therapeutic agents. The ethoxy group, being more lipophilic than a hydroxyl group, can alter the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. The aldehyde functionality can be transformed into other functional groups or used to construct heterocyclic rings, which are common scaffolds in many pharmaceuticals. The bromo substituent allows for the introduction of diverse molecular fragments through cross-coupling reactions, facilitating the exploration of a broad chemical space in drug discovery programs.

| Precursor | Pharmaceutical Target Class | Potential Therapeutic Area |

|---|---|---|

| 2-Bromo-5-hydroxybenzaldehyde | PDE4 Inhibitors | Inflammatory Diseases |

| 2-Bromo-5-hydroxybenzaldehyde | BCL-XL Inhibitors | Oncology |

| This compound (potential) | Various | Various |

Precursor for Dyes and Pigments

Aromatic aldehydes and their derivatives are fundamental components in the synthesis of a wide variety of dyes and pigments. Although specific examples detailing the use of this compound in the synthesis of dyes are not prominent in the reviewed literature, its chemical structure suggests a potential role as a precursor in this field. Azo dyes, which constitute a large and important class of colorants, are synthesized through a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. ekb.eg

While this compound itself cannot be diazotized, its aromatic ring is activated by the electron-donating ethoxy group, making it a potential coupling component in azo dye synthesis. The presence of the bromo and aldehyde groups could further modify the electronic properties and, consequently, the color of the resulting dye. Additionally, the aldehyde functionality can be used to synthesize other classes of dyes, such as triphenylmethane (B1682552) dyes, through condensation reactions. The bromo substituent could also serve as a site for further functionalization to fine-tune the properties of the dye, such as its solubility, lightfastness, and affinity for different substrates. researchgate.net

Scaffold for Porphyrin Derivatives

Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds with significant applications in various fields, including catalysis, photodynamic therapy, and materials science. The synthesis of meso-substituted porphyrins is often achieved through the acid-catalyzed condensation of an aldehyde with pyrrole, followed by oxidation. The most common methods are the Adler-Longo and Lindsey syntheses. sunankalijaga.org

Substituted benzaldehydes are frequently employed in these syntheses to introduce specific functionalities at the meso positions of the porphyrin ring. The use of this compound in such reactions would lead to the formation of porphyrins bearing 2-bromo-5-ethoxyphenyl groups at the meso positions. The steric hindrance from the ortho-bromo substituent can influence the kinetics of the condensation reaction and may favor the formation of specific isomers in mixed-aldehyde syntheses. chemrevlett.com The resulting brominated porphyrins can be further modified through cross-coupling reactions at the bromine sites, allowing for the construction of more complex porphyrin-based architectures.

| Porphyrin Synthesis Method | Reactants | Potential Product |

|---|---|---|

| Adler-Longo | This compound, Pyrrole, Propionic Acid | meso-Tetrakis(2-bromo-5-ethoxyphenyl)porphyrin |

| Lindsey | This compound, Pyrrole, Mild Acid Catalyst, Oxidizing Agent | meso-Tetrakis(2-bromo-5-ethoxyphenyl)porphyrin |

Ligand Design for Coordination Chemistry

The aldehyde functionality of this compound makes it an excellent starting material for the synthesis of Schiff base ligands. Schiff bases, which contain a carbon-nitrogen double bond, are readily formed through the condensation reaction of an aldehyde or ketone with a primary amine. These ligands are known for their ability to form stable complexes with a wide variety of metal ions.

By reacting this compound with different primary amines, a diverse library of bidentate or polydentate Schiff base ligands can be generated. The electronic and steric properties of these ligands can be fine-tuned by varying the substituent on the amine. The resulting ligands can then be used to chelate metal ions, forming coordination complexes with interesting magnetic, optical, and catalytic properties. The presence of the ethoxy and bromo substituents on the salicylaldehyde-derived part of the ligand can influence the coordination geometry and the reactivity of the resulting metal complex. For instance, Schiff base complexes derived from 5-bromosalicylaldehyde (B98134) have been synthesized and their interactions with metal ions studied. mdpi.com

Supramolecular Chemistry and Crystal Engineering

The study of intermolecular interactions is central to the fields of supramolecular chemistry and crystal engineering, which aim to design and synthesize functional solid-state materials with desired properties. The arrangement of molecules in a crystal lattice is governed by a subtle interplay of various non-covalent interactions.

Tailoring Crystal Packing through Directed Interactions

The molecular structure of this compound contains several functional groups that can participate in a variety of intermolecular interactions, thereby directing the crystal packing. The aldehyde group can act as a hydrogen bond acceptor, while the aromatic C-H bonds can act as weak hydrogen bond donors, leading to the formation of C-H···O interactions. The aromatic ring can participate in π–π stacking interactions, which are crucial in the assembly of many aromatic compounds.

| Interaction Type | Participating Groups on this compound | Potential Influence on Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Aldehyde (acceptor), Aromatic C-H (donor) | Formation of chains or sheets |

| π–π Stacking | Aromatic Ring | Formation of columnar structures |

| Halogen Bonding | Bromine (donor) | Directional control of molecular assembly |

Design of Functional Materials

While direct research specifically detailing the use of this compound in the design of functional materials is not extensively documented in publicly available scientific literature, its molecular architecture strongly suggests its potential as a versatile precursor in the synthesis of advanced materials. The presence of the aldehyde, bromo, and ethoxy functional groups on a benzene (B151609) ring allows for a variety of chemical transformations, making it a valuable building block for creating complex organic molecules with specific functions.

The application of structurally similar compounds in materials science provides a clear indication of the potential uses for this compound. For instance, derivatives of bromobenzaldehyde are actively employed in the development of organic semiconductors and fluorescent probes. These applications hinge on the ability to construct larger, conjugated systems through cross-coupling reactions at the bromo-position and condensation or other modifications at the aldehyde group.

Table 1: Potential Applications of this compound in Functional Material Synthesis (Based on Analogy to Structurally Similar Compounds)

| Functional Material Class | Potential Role of this compound | Resulting Material Properties |

| Organic Semiconductors | Precursor for the synthesis of conjugated polymers and small molecules. The bromo group allows for polymerization via cross-coupling reactions (e.g., Suzuki, Stille), while the aldehyde can be used to introduce other functional moieties or to build specific molecular architectures. | The ethoxy group can enhance solubility and influence the electronic properties and solid-state packing of the resulting semiconductor, which are critical for performance in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). |

| Fluorescent Probes and Dyes | Building block for creating donor-acceptor (D-π-A) type fluorescent molecules. The benzaldehyde (B42025) moiety can act as an electron-withdrawing group, and the ethoxy-substituted phenyl ring can serve as part of the donor or π-bridge system. | The resulting dyes could exhibit solvatochromism (color change with solvent polarity) and could be tailored for applications in bio-imaging and sensing. |

| Functional Polymers | Monomer for the synthesis of polymers with specific functionalities. The aldehyde group can be converted to other functional groups (e.g., alcohol, carboxylic acid) before or after polymerization to impart desired properties to the polymer backbone or side chains. | Polymers could be designed for applications such as chemosensors, electrochromic materials, or as components in advanced coatings and films. |

Detailed research on analogous compounds, such as 2-bromo-5-((2-octyldodecyl)oxy)benzaldehyde, has demonstrated the successful synthesis of indigo-based polymers for use in organic semiconductors. In these studies, the bromo-benzaldehyde derivative is a key starting material for constructing the monomer unit, which is then polymerized. The long alkyl chain in place of the ethyl group in this compound is primarily to enhance solubility, a role the ethoxy group can also play, albeit to a lesser extent.

Furthermore, the use of 2-bromobenzaldehyde (B122850) in directing the supramolecular assembly of thienoisoindigo-based semiconductor nanowires highlights the importance of the bromobenzaldehyde functionality in creating ordered structures essential for efficient charge transport in organic electronic devices. This suggests that this compound could similarly be employed to modulate the self-assembly and performance of functional organic materials.

Biological and Medicinal Chemistry Insights Derived from 2 Bromo 5 Ethoxybenzaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Benzaldehydes

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how a molecule's chemical structure relates to its biological activity. For derivatives originating from functionalized benzaldehydes, SAR studies have been instrumental in optimizing their potency and selectivity as inhibitors of specific biological targets.

In the development of inhibitors for anti-apoptotic proteins like B-cell lymphoma-extra large (Bcl-xL) and B-cell lymphoma 2 (Bcl-2), structure-guided design has been a key strategy. nih.gov These anti-apoptotic proteins are often overexpressed in cancer cells, enabling them to evade cell death. nih.govnih.gov Inhibitors are designed to mimic the action of pro-apoptotic proteins by binding to a deep hydrophobic pocket on the surface of Bcl-xL and Bcl-2. nih.gov

SAR studies on biaryl acylsulfonamide inhibitors, which can be synthesized from benzaldehyde (B42025) precursors, have revealed several key insights:

Substitution on Benzyl (B1604629) Rings : The addition of various nonpolar (alkyl, aryl) and polar (morpholine, pyridyl) substituents to the benzyl portions of the inhibitor molecule is generally well-tolerated and can significantly improve binding affinity for Bcl-2. sci-hub.se

Biphenyl (B1667301) Moiety : Incorporating a biphenyl-2-yl-methylpiperazine structure can enhance cellular potency by 50- to 100-fold compared to a simple N-benzyl analogue. sci-hub.se

Terminal Ring Substitution : Further exploration of the terminal biphenyl ring shows that nonpolar substitutions in the para-position are well-tolerated. A p-chloro analogue, for instance, demonstrated superior cellular efficacy, potentially due to decreased interaction with serum components, leading to a more than 250-fold improvement in Bcl-2 inhibition compared to the initial lead compound. sci-hub.se

These studies underscore how systematic modification of the molecular scaffold allows for the fine-tuning of therapeutic agents, transforming initial weak leads into potent and specific inhibitors. nih.gov

Derivatization for Enhanced Bioactivity

The 2-bromo-5-alkoxybenzaldehyde core is a versatile starting point for synthesizing molecules targeting a range of diseases. Its utility as a reactant is noted in the preparation of numerous pharmaceutical agents. chemicalbook.comlifechempharma.com

2-Bromo-5-hydroxybenzaldehyde (B121625), a precursor to the ethoxy variant, is a known reactant used in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors. chemicalbook.comlifechempharma.com PDE4 is a critical enzyme in inflammatory pathways, and its inhibition is a validated therapeutic strategy for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. nih.govnih.gov

Mechanism of Action: The primary function of the PDE4 enzyme is to hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger molecule, into its inactive form, 5'-AMP. researchgate.netresearchgate.net The inhibition of PDE4 leads to an accumulation of intracellular cAMP. nih.gov This increase in cAMP levels activates downstream signaling pathways, such as protein kinase A (PKA), which in turn modulates the expression of various genes. nih.govresearchgate.net The ultimate effect is the suppression of inflammatory responses, including the reduced production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and an increase in anti-inflammatory cytokines. nih.govnih.gov This mechanism helps relax airway smooth muscle and inhibit inflammation in respiratory diseases. researchgate.net

Derivatives of 2-Bromo-5-ethoxybenzaldehyde contribute the necessary chemical framework for building more complex molecules that fit into the active site of the PDE4 enzyme, blocking its hydrolytic activity.

The same chemical precursor, 2-bromo-5-hydroxybenzaldehyde, is also a valuable starting material for the synthesis of B-cell lymphoma-extra large (BCL-XL) inhibitors. chemicalbook.comlifechempharma.com BCL-XL is a member of the Bcl-2 family of anti-apoptotic proteins that are crucial for cancer cell survival. nih.gov Overexpression of BCL-XL allows cancer cells to resist apoptosis (programmed cell death), which is a major mechanism of resistance to chemotherapy. nih.gov

Therapeutic Strategy: The goal of BCL-XL inhibitors is to restore the natural apoptotic pathway in cancer cells. These small molecules are designed to bind with high affinity to a surface groove on the BCL-XL protein, the same site that would normally bind pro-apoptotic proteins like Bak or Bax. aacrjournals.org By occupying this groove, the inhibitors prevent BCL-XL from sequestering these pro-death proteins. aacrjournals.org This frees Bak and Bax to trigger the downstream events of apoptosis, including the release of cytochrome c from the mitochondria, leading to cell death. aacrjournals.orgaacrjournals.org

The development of potent, dual inhibitors that target both BCL-XL and the related Bcl-2 protein is an active area of cancer research, with the aim of creating therapies that can overcome resistance and be effective against a variety of malignancies. nih.govacs.org

Functionalized benzaldehydes are precursors for synthesizing Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases can then be complexed with various metal ions to form metal complexes, a field of research that has shown promise in developing new antimicrobial agents.

While research specifically detailing this compound is limited in this context, studies on structurally similar compounds like 5-bromo-2-fluorobenzaldehyde (B134332) and 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) provide a clear precedent. researchgate.netresearchgate.net In these studies, the benzaldehyde is first reacted with another compound (e.g., hydroxylamine (B1172632) or an aniline (B41778) derivative) to form a Schiff base ligand. researchgate.netresearchgate.net This ligand is then reacted with metal salts, such as those of Copper(II), Nickel(II), Zinc(II), or Mercury(II), to form stable mononuclear complexes. researchgate.netresearchgate.net

These resulting metal complexes have been tested for their antimicrobial activity against a range of pathogens, including:

Gram-positive bacteria (e.g., Staphylococcus aureus)

Gram-negative bacteria (e.g., Escherichia coli)

Fungi (e.g., Aspergillus niger, Candida albicans)

The results often show that the metal complexes exhibit enhanced antimicrobial activity compared to the uncomplexed Schiff base ligand, suggesting that the metal center plays a crucial role in their biological action. researchgate.net This strategy represents a viable pathway for developing novel antimicrobial and potentially antimalarial drugs from benzaldehyde derivatives.

| Compound Class | Precursor Example | Metal Ions Used | Targeted Microbes | Reference |

|---|---|---|---|---|

| Schiff Base Metal Complexes | 5-Bromo-2-fluorobenzaldehyde | Cu(II), Zn(II), Hg(II) | Bacteria and Fungi | researchgate.net |

| Schiff Base Metal Complexes | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Cu(II), Ni(II) | Gram-positive/negative bacteria, Fungi | researchgate.net |

Beyond the specific targeting of BCL-XL, derivatives of brominated benzaldehydes and related phenols have been investigated for broader anticancer activities. chemicalbook.comlifechempharma.com Research has shown that various synthetic derivatives can inhibit the growth of cancer cells and induce apoptosis through multiple mechanisms. researchgate.netmdpi.com

For example, a study on 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde demonstrated significant cytotoxic activity against the MCF-7 breast adenocarcinoma cell line. researchgate.net Another study involving acetylated bromophenol derivatives found that certain compounds could inhibit the viability and induce apoptosis in K562 leukemia cells. mdpi.com These findings indicate that the brominated phenyl ring, a core feature of this compound, is a valuable pharmacophore for the development of new anticancer agents. The cytotoxic effects of these compounds often correlate with their ability to induce oxidative stress and trigger apoptotic pathways within cancer cells. researchgate.net

Biochemical Reagent Applications in Life Science Research

In addition to its role as a precursor for therapeutic agents, this compound and its close analogue 2-Bromo-5-hydroxybenzaldehyde are classified as biochemical reagents. medchemexpress.com In this capacity, they serve as versatile building blocks or reactants in organic synthesis for life science research. lifechempharma.commedchemexpress.com Their specific substitution pattern—containing a reactive aldehyde group, a bromine atom, and an ether linkage—makes them valuable intermediates for constructing more complex molecular probes, reference standards, and candidate molecules for biological screening assays. chemicalbook.com The ability to use this compound to build a variety of inhibitors (PDE4, BCL-XL, etc.) highlights its fundamental utility in the toolbox of medicinal and organic chemists exploring new frontiers in life science. chemicalbook.comlifechempharma.com

Insights into Enzyme Inhibition Mechanisms

Derivatives of this compound are poised to interact with various enzymes through mechanisms guided by their structural motifs. The aldehyde functionality serves as a key starting point for the synthesis of a multitude of derivatives, including but not limited to Schiff bases and chalcones, which have been widely studied for their enzyme inhibitory potentials.

Schiff Base Derivatives and Their Potential for Enzyme Inhibition:

The condensation of this compound with various primary amines can yield a diverse library of Schiff base derivatives. The resulting imine or azomethine group (-C=N-) is a critical pharmacophore that can interact with the active sites of several enzymes. For instance, Schiff bases derived from substituted salicylaldehydes have been shown to possess antimicrobial activity, which is often linked to enzyme inhibition within the microbial cells.

Moreover, certain Schiff base-benzimidazole hybrids have demonstrated potent anticancer activity through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. mdpi.com This inhibition is crucial in preventing angiogenesis, a key process in tumor growth. The mechanism often involves the Schiff base moiety acting as a hydrogen bond acceptor or donor, facilitating binding to the enzyme's active site. The ethoxy group on the benzaldehyde ring could further enhance binding through hydrophobic interactions.

Chalcone (B49325) Derivatives as Enzyme Inhibitors:

Chalcones, which can be synthesized from this compound via Claisen-Schmidt condensation with acetophenones, are another class of compounds with well-documented enzyme inhibitory activities. rjlbpcs.comijarsct.co.innih.gov The α,β-unsaturated ketone system in chalcones is a key structural feature responsible for their biological activities.

Chalcone derivatives have been reported to inhibit several enzymes, including:

Cyclooxygenases (COX-1 and COX-2): These enzymes are involved in the inflammatory pathway. Inhibition of COX enzymes is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Lipoxygenases (LOX): These enzymes also play a role in inflammation. nih.gov

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. researchgate.netnih.govnih.gov

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govresearchgate.netresearchgate.net

The mechanism of inhibition by chalcones can vary. The electrophilic β-carbon of the enone system can undergo nucleophilic attack by amino acid residues (such as cysteine) in the active site of enzymes, leading to covalent and often irreversible inhibition. The aromatic rings of the chalcone scaffold can also engage in π-π stacking and hydrophobic interactions within the enzyme's binding pocket.

Insights from Other Bromo-Substituted Aromatic Compounds:

Research on other brominated aromatic compounds provides further clues into the potential enzyme inhibitory mechanisms of this compound derivatives. For example, N-substituted derivatives of brominated 2-phenitidine have been identified as valuable inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net The presence of bromine atoms on the aromatic ring was found to be important for their inhibitory activity.

Similarly, derivatives of bromo-2-hydroxybenzaldehydes have been used to synthesize 1,2,3-benzoxathiazine-2,2-dioxides, which act as potent, nanomolar inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated CA IX and XII. nih.gov

The following table summarizes the inhibitory activities of some enzyme inhibitors derived from compounds structurally related to this compound, providing a basis for the potential of its derivatives.

| Compound Class | Parent Aldehyde/Amine | Enzyme Target | Inhibitory Activity (IC50/Ki) |

| Schiff Base-Benzimidazole Hybrid | Substituted benzaldehyde | VEGFR-2 | 86-90% inhibition |

| Chalcone Derivative | Substituted benzaldehyde | Cyclooxygenase-2 (COX-2) | Varies with substitution |

| Brominated 2-Phenitidine Derivative | N/A (Structurally related) | Butyrylcholinesterase (BChE) | IC50: 42.21 ± 0.25 µM |

| 1,2,3-Benzoxathiazine-2,2-dioxide | Bromo-2-hydroxybenzaldehyde | Carbonic Anhydrase IX (hCA IX) | Nanomolar range |

This table is illustrative and based on data from analogous compounds to suggest the potential of this compound derivatives.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-5-ethoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, bromination of 5-ethoxybenzaldehyde using bromine in acetic acid or DCM under controlled temperature (0–5°C) can yield the product . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions), solvent polarity (e.g., DMF vs. THF), and reaction time to maximize yield. Monitoring by TLC or HPLC is critical for intermediate detection .

Q. How can purification techniques like recrystallization or column chromatography be applied to isolate this compound with high purity?

- Methodological Answer : Recrystallization using ethanol/water mixtures (70:30 v/v) is effective for removing unreacted starting materials. Column chromatography with silica gel and a hexane/ethyl acetate gradient (8:2 to 6:4) resolves impurities. Purity assessment via melting point analysis (lit. range 75–78°C) and HPLC (≥98% purity) is recommended .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR should show a singlet for the aldehyde proton (~10.2 ppm), a triplet for ethoxy –OCH₂CH₃ (~1.4 ppm), and aromatic protons split by bromine’s anisotropic effect .

- IR : Strong C=O stretch (~1680 cm⁻¹) and C–Br vibration (~560 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 228 [M]⁺ with isotopic peaks confirming bromine .